3-Ethyloxetane-3-carbaldehyde
Overview
Description
3-Ethyloxetane-3-carbaldehyde is a chemical compound with the molecular formula C6H10O2 and a molecular weight of 114.14 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Ethyloxetane-3-carbaldehyde is1S/C6H10O2/c1-2-6 (3-7)4-8-5-6/h3H,2,4-5H2,1H3
. This indicates that the molecule consists of 6 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms. Physical And Chemical Properties Analysis
3-Ethyloxetane-3-carbaldehyde is a liquid at room temperature . The storage temperature is -10 degrees Celsius .Scientific Research Applications
Synthetic Applications and Catalysis One of the main applications of compounds related to 3-Ethyloxetane-3-carbaldehyde is in synthetic chemistry, where they serve as key intermediates in the synthesis of heterocyclic compounds and complex organic molecules. For example, cyclopalladated complexes of perylene imine show the potential for forming acetato-bridged dinuclear complexes, highlighting the utility of similar aldehydes in organometallic chemistry for synthesizing compounds with interesting luminescent and catalytic properties (S. Lentijo, J. Miguel, P. Espinet, 2011). Furthermore, compounds like 3-Ethyloxetane-3-carbaldehyde could play a role in the development of new catalytic processes, as illustrated by studies on nickel-promoted MoS2 bulk catalysts for deoxygenation reactions, which are critical for biomass conversion and the synthesis of biofuels (M. R. D. Brimont et al., 2012).
Material Science and Luminescence Aldehydes similar to 3-Ethyloxetane-3-carbaldehyde are used in material science, particularly in the synthesis of luminescent materials and the design of fluorescent sensors. Research on Ln(III) complexes with chromone-carbaldehyde derivatives demonstrates the potential of such compounds in creating materials with significant antioxidant activity and the ability to bind DNA, which could have implications for biomedical imaging and therapeutic applications (Ju Wang et al., 2009). Additionally, these studies hint at the potential of 3-Ethyloxetane-3-carbaldehyde derivatives in developing new fluorescent probes and materials with tailored optical properties.
Environmental and Green Chemistry The structural features of 3-Ethyloxetane-3-carbaldehyde suggest its potential utility in green chemistry applications, including the development of more sustainable synthetic methods. For instance, the use of ionic liquids for Knoevenagel condensation reactions presents a method to conduct chemical transformations in a more environmentally benign medium, offering higher yields and shorter reaction times than traditional methods (R. V. Hangarge et al., 2002). Such approaches could be applicable to the synthesis and functionalization of 3-Ethyloxetane-3-carbaldehyde and its derivatives, contributing to the advancement of green synthetic strategies.
Safety And Hazards
The safety information for 3-Ethyloxetane-3-carbaldehyde includes several hazard statements: H226, H302, H315, H319, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
3-ethyloxetane-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-6(3-7)4-8-5-6/h3H,2,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBLZANXGQZNNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704082 | |
Record name | 3-Ethyloxetane-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyloxetane-3-carbaldehyde | |
CAS RN |
98485-37-1 | |
Record name | 3-Ethyloxetane-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyloxetane-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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